molecular formula C13H7Cl2FO2 B1393783 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid CAS No. 1261913-97-6

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid

Cat. No.: B1393783
CAS No.: 1261913-97-6
M. Wt: 285.09 g/mol
InChI Key: CIUZWPYCVSZJKR-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is a fluorinated and chlorinated benzoic acid derivative with the molecular formula C 13 H 7 Cl 2 FO 2 and a molecular weight of 285.10 g/mol . This compound serves as a valuable chemical building block in organic synthesis and pharmaceutical research, particularly in the development of novel active molecules. The presence of both fluorine and chlorine atoms on the aromatic rings makes it a versatile intermediate for constructing more complex structures, such as through further derivatization of the carboxylic acid group . Fluorobenzoic acids, in general, are important substrates for studying metabolic pathways in microbiology . As a research chemical, it is essential to handle this material with appropriate safety precautions. While a specific hazard classification for this exact compound was not identified, structurally similar substances can cause skin and eye irritation and may cause respiratory irritation . Researchers should consult the safety data sheet and use personal protective equipment, including gloves and eye/face protection. Handling should occur in a well-ventilated area, and precautions should be taken to avoid dust formation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUZWPYCVSZJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691279
Record name 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-97-6
Record name 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorophenylboronic acid and 2-fluorobenzoic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3,5-dichlorophenylboronic acid and 2-fluorobenzoic acid.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form derivatives with additional functional groups.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact effectively with biological targets, making it valuable in drug development.

Case Study: Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the fluorobenzoic acid structure can lead to enhanced activity against specific bacterial strains. A study demonstrated that compounds synthesized from this acid displayed significant bactericidal potency, indicating its potential as a precursor for new antibiotics .

Materials Science

The compound is explored for its role in developing advanced materials, including polymers and coatings. Its unique electronic properties due to the presence of chlorine and fluorine atoms enhance the performance characteristics of materials.

Application in Coatings

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and chemical resistance. This makes it suitable for applications in protective coatings for industrial use .

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modulate biological activity makes it a candidate for investigating mechanisms of drug action.

Enzyme Interaction Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can be quantitatively analyzed to understand the compound's mechanism of action and potential therapeutic effects .

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The dichlorophenyl and fluorobenzoic acid moieties can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

Key structural analogues differ in the positions of chlorine, fluorine, or other substituents on the benzoic acid or phenyl rings. These variations significantly alter physicochemical properties and bioactivity.

Table 1: Structural Analogues and Key Features
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid 4-(3,5-Cl₂Ph), 2-F, benzoic acid ~285.5* Under investigation for antimicrobial/ pesticidal activity
4-(3,5-Dichlorophenyl)benzoic acid (dCPB3) 4-(3,5-Cl₂Ph), benzoic acid 267.1 Studied as Diflunisal analogue; moderate virulence suppression in S. aureus
2-(3,5-Dichlorophenyl)benzoic acid (dCPB1) 2-(3,5-Cl₂Ph), benzoic acid 267.1 Lower bioactivity compared to dCPB3 in bacterial assays
4-(3,5-Difluorophenyl)-2-fluorobenzoic acid 4-(3,5-F₂Ph), 2-F, benzoic acid 232.1 Enhanced polarity; reduced lipophilicity vs. dichloro analogues
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid 3,5-Cl₂, 4-F, 2-OH, benzoic acid 225.0 Antimicrobial potential (CAS: 189283-53-2)

*Calculated based on similar compounds.

Key Observations:
  • Substituent Position : The 4-position dichlorophenyl group in the target compound and dCPB3 enhances steric bulk and aromatic interactions compared to 2-position analogues like dCPB1 .
  • Fluorine vs.
  • Hydroxyl Addition : Introducing a hydroxyl group (e.g., 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid) increases hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability .

Physicochemical Properties

  • Lipophilicity : The dichlorophenyl group increases logP values compared to difluorophenyl analogues, favoring penetration through lipid membranes .
  • Solubility: Fluorine at the 2-position slightly enhances aqueous solubility relative to non-fluorinated dichlorophenyl benzoic acids .

Biological Activity

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is an organic compound with potential biological activity that has garnered interest in various fields, including pharmacology and medicinal chemistry. Its unique structural features, characterized by the presence of fluorine and chlorine substituents, suggest that it may interact with biological systems in significant ways.

The chemical formula for this compound is C13H7Cl2FO2. It is classified as a benzoic acid derivative and possesses both hydrophobic and hydrophilic characteristics due to its functional groups. The presence of halogen atoms (chlorine and fluorine) can influence the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzoic acid derivatives have shown effectiveness against various bacterial strains, suggesting a potential for this compound to also possess similar activities. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Cholinesterase Inhibition

One notable area of research involves the inhibition of cholinesterases, enzymes that break down neurotransmitters such as acetylcholine. A study on derivatives of 4-fluorobenzoic acid demonstrated that certain modifications could lead to significant inhibition of both acetylcholinesterase and butyrylcholinesterase. This suggests that this compound could be investigated for its potential as a therapeutic agent in treating conditions like Alzheimer's disease .

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria
Cholinesterase InhibitionSignificant inhibition observed; potential for Alzheimer's treatment
Structure-Activity RelationshipAnalysis of similar compounds showed correlation between structure and biological activity

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes due to its structural features. The halogen substituents likely enhance binding affinity to target proteins, thereby influencing enzymatic activity or receptor signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, and how do substituent positions influence reactivity?

  • Methodological Answer :

  • Step 1 : Start with halogenation of the benzoic acid core. Introduce fluorine at the ortho position (C2) via electrophilic substitution using HF or F₂ under controlled conditions to avoid over-halogenation.
  • Step 2 : Attach the 3,5-dichlorophenyl group via Suzuki-Miyaura coupling, using a palladium catalyst and arylboronic acid derivatives .
  • Substituent Effects : The electron-withdrawing nature of fluorine and chlorine atoms enhances electrophilic substitution at specific positions. Fluorine at C2 sterically hinders meta and para substitutions, directing further reactions to the ortho position .
  • Validation : Confirm regioselectivity using NMR (¹H/¹³C) and LC-MS to detect intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/LC-MS : Use reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .
  • NMR Spectroscopy : Analyze ¹⁹F NMR to confirm fluorine placement and ¹H NMR to verify the absence of protonated impurities (e.g., unreacted intermediates) .
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, Cl, F) with theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for halogenated benzoic acid derivatives?

  • Methodological Answer :

  • Issue : Discrepancies in NMR chemical shifts or LC-MS fragmentation patterns may arise from solvent effects, tautomerism, or isotopic interference.
  • Resolution :
  • Solvent Standardization : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts .
  • Isotopic Labeling : Use deuterated analogs (e.g., ³⁵Cl vs. ³⁷Cl) to distinguish isotopic peaks in mass spectra .
  • Cross-Validation : Compare data with authoritative databases (e.g., PubChem, NIST) and replicate synthesis under inert conditions to exclude oxidation artifacts .

Q. How can computational modeling predict the biological activity of this compound as a potential enzyme inhibitor?

  • Methodological Answer :

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure (PubChem CID: retrieve from ).
  • Step 2 : Analyze binding affinity and steric compatibility. The 3,5-dichlorophenyl group may occupy hydrophobic pockets, while the carboxylic acid moiety participates in hydrogen bonding .
  • Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and correlate with logP values to assess bioavailability .

Q. What experimental designs mitigate stability issues during long-term storage?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the carboxylic acid group or photo-dechlorination under UV exposure.
  • Stabilization Methods :
  • Storage Conditions : Keep in amber vials at –20°C under nitrogen to prevent moisture absorption and oxidative degradation .
  • Lyophilization : Convert to a sodium salt for improved aqueous stability and reduced hygroscopicity .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) and HPLC monitoring to predict shelf-life .

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